molecular formula C20H16N4O2S2 B2390089 (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one CAS No. 685106-23-4

(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one

Cat. No.: B2390089
CAS No.: 685106-23-4
M. Wt: 408.49
InChI Key: DPXHDACXCXCEKL-CIAFOILYSA-N
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Description

(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the formation of the imidazole ring

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, advanced purification techniques, and scalable reaction conditions. The process would also need to comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions typically involve the use of a strong electrophile and a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the phenyl rings.

Scientific Research Applications

(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one: shares structural similarities with other imidazole and thiazole derivatives.

    Thiazole derivatives: Known for their biological activities and used in various pharmaceutical applications.

    Imidazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.

Uniqueness

What sets this compound apart is its combination of functional groups and rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-5-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-3-phenyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-27-20-23-17(16(28-20)13-8-4-2-5-9-13)21-12-15-18(25)24(19(26)22-15)14-10-6-3-7-11-14/h2-12,25H,1H3,(H,22,26)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHDACXCXCEKL-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C2=CC=CC=C2)N=CC3=C(N(C(=O)N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C(S1)C2=CC=CC=C2)/N=C/C3=C(N(C(=O)N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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